4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol
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Overview
Description
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol typically involves the iodination of phenolic compounds followed by hydroxymethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenolic ring. The hydroxymethylation step can be achieved using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and hydroxymethylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenolic compounds.
Scientific Research Applications
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, influencing various biochemical pathways. Its iodine atoms can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6-diiodophenol: Lacks the hydroxymethyl group but shares similar iodine content.
4-(Hydroxymethyl)-2,6-diiodophenol: Similar structure but without the additional iodine atoms.
Uniqueness
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol is unique due to its combination of multiple iodine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)-2,6-diiodophenoxy]-2,6-diiodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-4,18-19H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARDZLZAKYSQHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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